molecular formula C9H9ClFNO2 B7868092 (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

Cat. No.: B7868092
M. Wt: 217.62 g/mol
InChI Key: GARTVDUTCAAMSC-MRVPVSSYSA-N
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Description

®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid is a chiral amino acid derivative. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-chlorobenzaldehyde and a suitable chiral amine.

    Reaction Steps:

    Reaction Conditions: Typical conditions include the use of solvents like ethanol or methanol, and catalysts such as sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, more efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Interaction: Investigated for its interactions with proteins and peptides.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as therapeutic agents for various diseases.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and intermediates.

    Material Science:

Mechanism of Action

The mechanism of action of ®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid: The enantiomer of the compound, which may have different biological activities.

    3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid: The racemic mixture of the compound.

    3-(3-Fluoro-4-chlorophenyl)-2-aminobutyric acid: A similar compound with an additional carbon in the side chain.

Uniqueness

®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.

Properties

IUPAC Name

(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARTVDUTCAAMSC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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